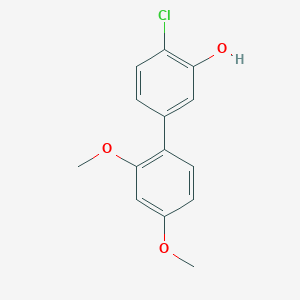
2-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2,4-dimethoxyphenyl)phenol, or CMDP, is a phenolic compound belonging to the group of aromatic compounds. It has a wide range of applications in the fields of organic chemistry, biochemistry, pharmacology, and materials science. CMDP has been found to have both antioxidant and antimicrobial properties, making it a valuable reagent in scientific research.
科学研究应用
CMDP has a wide range of applications in scientific research. It has been used for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. It has also been used as a reagent for the detection of various biomarkers and as a fluorescent probe for the detection of organic compounds. CMDP has also been used in the synthesis of metal complexes, which have potential applications in the fields of catalysis, drug delivery, and materials science.
作用机制
CMDP has been found to act as an antioxidant and antimicrobial agent. It is believed to act by scavenging reactive oxygen species, chelating metal ions, and inhibiting the activity of enzymes involved in the production of reactive oxygen species. CMDP has also been found to inhibit the growth of bacteria and fungi, likely through the disruption of their cell membrane integrity.
Biochemical and Physiological Effects
CMDP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. CMDP has also been found to have anti-angiogenic and anti-proliferative effects, which may be useful in the treatment of some cancers.
实验室实验的优点和局限性
The use of CMDP in lab experiments has a number of advantages. It is a relatively inexpensive and widely available reagent, and its synthesis is relatively straightforward. Additionally, CMDP is soluble in a variety of organic solvents, making it easy to use in a range of different experiments. However, CMDP is a relatively unstable compound and can decompose upon exposure to light or heat.
未来方向
The potential applications of CMDP are numerous, and there is still much to be explored. Further research could focus on the development of new synthetic routes for the production of CMDP, as well as the development of new methods for its detection and quantification. Additionally, further research could be conducted to explore the effects of CMDP on various biochemical and physiological processes, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to explore the potential applications of CMDP in materials science, such as the development of new polymers and nanomaterials.
合成方法
CMDP can be synthesized using a two-step reaction involving the condensation of 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction is then followed by the addition of chlorine to the reaction product to obtain CMDP.
属性
IUPAC Name |
2-chloro-5-(2,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-5-11(14(8-10)18-2)9-3-6-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYNSBNBLUDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686049 |
Source


|
| Record name | 4-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethoxyphenyl)phenol | |
CAS RN |
1261943-35-4 |
Source


|
| Record name | 4-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)
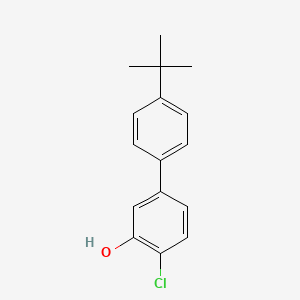

![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
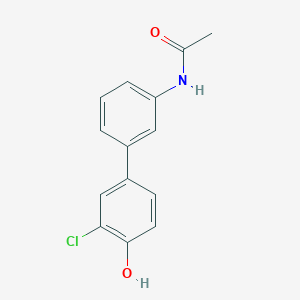
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)
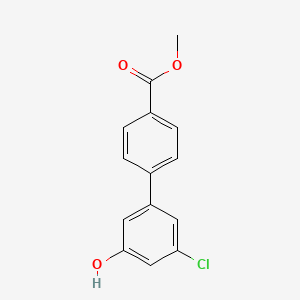


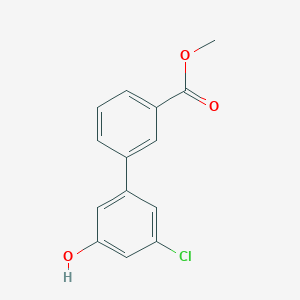

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
